molecular formula C12H18O4 B12816514 Methyl 4-((4S,5R)-5-ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl)butanoate

Methyl 4-((4S,5R)-5-ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl)butanoate

Cat. No.: B12816514
M. Wt: 226.27 g/mol
InChI Key: RXZLTGQZECPLET-ZJUUUORDSA-N
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Description

Methyl 4-((4S,5R)-5-ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl)butanoate is an organic compound with a complex structure featuring a dioxolane ring and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((4S,5R)-5-ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl)butanoate typically involves multiple steps:

    Formation of the Dioxolane Ring: This can be achieved through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halide in the presence of a palladium catalyst and a copper co-catalyst.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Types of Reactions:

    Oxidation: The ethynyl group can undergo oxidation to form various oxidized products, such as carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alkanes or alkenes, depending on the reducing agent used.

    Substitution: The dioxolane ring can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under basic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucle

Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

methyl 4-[(4S,5R)-5-ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl]butanoate

InChI

InChI=1S/C12H18O4/c1-5-9-10(16-12(2,3)15-9)7-6-8-11(13)14-4/h1,9-10H,6-8H2,2-4H3/t9-,10+/m1/s1

InChI Key

RXZLTGQZECPLET-ZJUUUORDSA-N

Isomeric SMILES

CC1(O[C@H]([C@H](O1)C#C)CCCC(=O)OC)C

Canonical SMILES

CC1(OC(C(O1)C#C)CCCC(=O)OC)C

Origin of Product

United States

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